molecular formula C22H20Br2N2O B609813 P7C3A20-analog

P7C3A20-analog

Cat. No. B609813
M. Wt: 488.22
InChI Key: KQQDARPZXLJWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P7C3A20-analog, as known as defluoro-P7C3-A20, is a structural analogue of P7C3-A20. Compared to P7C3-A20 structure, P7C3-A20 analog has no fluorine atom in the 1,3-diaminopropane-bridge. P7C3-A20 analog was synthesized by mistake during a process to make P7C3-A20. The bioactivity of P7C3-A20 analog is unknown. P7C3-A20 analog may be used for research to compare with P7C3-A20. P7C3-A20 is a proneurogenic, neuroprotective agent. P7C3-A20 displayed increased activity and an improved toxicity profile compared to P7C3. P7C3-A20 demonstrated greater proneurogenic efficacy than a wide spectrum of currently marketed antidepressant drugs. P7C3-A20 showed neuroprotective properties in rodent models of Parkinson's disease, amyotrophic lateral sclerosis, traumatic brain injury and age-related cognitive decline.

Scientific Research Applications

Analogue Models in Scientific Research

Analogue models, often used in various scientific disciplines, provide insights into complex systems by replicating certain aspects of the system of interest in a more controllable environment. The study by Barceló, Liberati, and Visser (2011) discusses the history, aims, results, and future prospects of analogue models, particularly in the context of gravitational fields and condensed matter systems. Although not directly related to P7C3A20-analog, this concept of analogue models is crucial in understanding the behavior of complex chemical compounds by observing their analogues in controlled settings (Barceló, Liberati, & Visser, 2011).

Relevance of Analogue Studies

Abramowitz et al. (2014) delve into the relevance of analogue samples in studying obsessive-compulsive symptoms, highlighting the importance of such samples in drawing inferences about more complex systems. Similarly, analogue studies in chemical research can be pivotal for understanding the behavior and applications of complex compounds like P7C3A20-analog, especially when direct observation or experimentation is challenging (Abramowitz et al., 2014).

Sensory Evaluation in Consumer Acceptance of Plant-Based Meat Analogs

Fiorentini, Kinchla, and Nolden (2020) discuss the role of sensory evaluation in the development and consumer acceptance of plant-based meat analogs. This research emphasizes the importance of understanding sensory attributes and consumer preferences, which can also be relevant in the pharmaceutical or chemical industries for assessing the acceptability and effectiveness of new compounds or drugs (Fiorentini, Kinchla, & Nolden, 2020).

Geochemical Analogues for Predicting Behavior of Radionuclides

Airey and Ivanovich (1986) review the use of geochemical analogues for predicting the behavior of radionuclides leached from high-level radioactive waste repositories. The concept of using analogues to predict the behavior of complex substances in certain environments can be extrapolated to understand the behavior of P7C3A20-analog in various biological or environmental contexts (Airey & Ivanovich, 1986).

Visual Analogue Scales in Clinical Research

McCormack, Horne, and Sheather (1988) explore the use of Visual Analogue Scales (VAS) in measuring subjective experiences in clinical research. Such methodologies can be crucial in assessing the efficacy or impact of pharmaceutical compounds like P7C3A20-analog in a clinical setting, especially in terms of patient-reported outcomes (McCormack, Horne, & Sheather, 1988).

properties

Product Name

P7C3A20-analog

Molecular Formula

C22H20Br2N2O

Molecular Weight

488.22

IUPAC Name

N-(3-(3,6-dibromo-9H-carbazol-9-yl)propyl)-3-methoxyaniline

InChI

InChI=1S/C22H20Br2N2O/c1-27-18-5-2-4-17(14-18)25-10-3-11-26-21-8-6-15(23)12-19(21)20-13-16(24)7-9-22(20)26/h2,4-9,12-14,25H,3,10-11H2,1H3

InChI Key

KQQDARPZXLJWEC-UHFFFAOYSA-N

SMILES

COC1=CC(NCCCN2C3=C(C4=C2C=CC(Br)=C4)C=C(Br)C=C3)=CC=C1

Appearance

White solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

P7C3-A20 analog;  P7C3A20 analog;  P7C3-A20-analog;  defluoro-P7C3-A20. P7C3A20-analog

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
P7C3A20-analog
Reactant of Route 2
Reactant of Route 2
P7C3A20-analog
Reactant of Route 3
Reactant of Route 3
P7C3A20-analog
Reactant of Route 4
Reactant of Route 4
P7C3A20-analog
Reactant of Route 5
P7C3A20-analog
Reactant of Route 6
P7C3A20-analog

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.